N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide
Description
N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide is a benzamide derivative featuring a fused furoindazolyl moiety and a trifluoromethyl (-CF₃) substituent. The compound’s core structure combines a benzamide group linked to a bicyclic furo[2,3-g]indazole system, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C18H14F3N3O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-methyl-4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]benzamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-22-17(25)10-2-4-11(5-3-10)24-15-12-8-9-26-14(12)7-6-13(15)16(23-24)18(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,22,25) |
InChI Key |
NLFKUAINYPPNNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C3=C(CCC4=C3C=CO4)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furoindazole core, which is achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the coupling of the furoindazole intermediate with N-methylbenzamide under conditions that promote amide bond formation, such as the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products Formed
Scientific Research Applications
N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (1NE)
This compound (Identifier: 1NE) shares a benzamide backbone and a trifluoromethyl-substituted indazolyl group but differs in two critical aspects:
Substituent on Benzamide: The target compound has an N-methyl group, whereas 1NE features an N,N-dimethyl substitution.
Heterocyclic Core: The target compound’s furo[2,3-g]indazole contains a fused furan ring, while 1NE has a tetrahydroindazole (non-fused, saturated six-membered ring). The furoindazole’s planar structure may enhance π-π stacking interactions, whereas the tetrahydroindazole in 1NE offers conformational flexibility .
Key Data Comparison
Agrochemical Benzamide Derivatives
Several benzamide-based pesticides share structural motifs with the target compound, particularly trifluoromethyl groups and heterocyclic linkages:
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: Contains a pyridinecarboxamide backbone with a trifluoromethylphenoxy group.
- Key Difference: The heterocyclic system (pyridine vs. furoindazole) and substitution pattern (phenoxy vs. fused indazole) result in distinct biological targets. Diflufenican is a herbicide targeting carotenoid biosynthesis, whereas the target compound’s fused indazole may interact with enzymes like cyclooxygenase or kinases .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Benzamide with a trifluoromethyl group and isopropoxy-phenyl substitution.
- Comparison : Flutolanil’s isopropoxy group enhances solubility, while the target compound’s fused furoindazole may improve membrane permeability due to increased rigidity .
Biological Activity
N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Furoindazole moiety : Known for diverse pharmacological properties, including antitumor and anti-inflammatory effects.
- Benzamide functional group : Contributes to its potential biological activities.
Synthesis
The synthesis typically involves the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. This method yields the desired product in approximately 82% yield after recrystallization from dimethylformamide at a melting point range of 246–248 °C.
Antitumor Properties
Preliminary studies indicate that this compound exhibits significant antitumor activity. It inhibits specific cellular pathways involved in cancer progression. Notably:
- The compound demonstrated potent inhibitory effects against various cancer cell lines.
- It showed a promising IC50 value in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has exhibited anti-inflammatory effects. These effects suggest potential applications in treating chronic inflammatory conditions. The trifluoromethyl group may enhance the compound's bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of this compound against several tumor cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.5 |
| HCT-116 | 1.8 |
| A549 | 3.0 |
These values suggest that the compound is more effective than some standard chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various protein targets involved in cancer signaling pathways. The docking results indicated strong binding affinities to several receptor tyrosine kinases (RTKs), which are critical in cancer progression:
| Target Kinase | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| HER2 | -8.7 |
| PDGFRα | -8.2 |
These findings highlight the potential of this compound as a targeted therapy for cancers driven by these kinases .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step procedures, including condensation, cyclization, and amidation. For example, describes a benzamide synthesis via coupling of activated acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) with hydroxylamine derivatives under anhydrous conditions. Key factors include:
- Use of potassium carbonate as a base to deprotonate intermediates.
- Solvent selection (e.g., acetonitrile) to stabilize reactive intermediates.
- Temperature control during cyclization to avoid side reactions.
Catalysts like trichloroisocyanuric acid (TCICA) can enhance reaction efficiency . Similar protocols in highlight reflux conditions and hydroxylamine hydrochloride for heterocycle formation .
Basic: How to confirm the compound’s structure using spectroscopic methods?
Methodological Answer:
Combine 1H/13C NMR , FTIR , and high-resolution mass spectrometry (HRMS) .
- NMR : Compare aromatic proton environments (e.g., trifluoromethyl groups exhibit distinct splitting patterns due to coupling with fluorine) .
- FTIR : Identify carbonyl stretches (~1670–1600 cm⁻¹ for benzamide C=O) and indazole/furan ring vibrations .
- HRMS : Validate molecular weight (e.g., exact mass for C₂₀H₁₇F₃N₂O₂). Cross-reference with PubChem data for analogous compounds .
Advanced: What challenges arise in X-ray crystallographic refinement of this compound?
Methodological Answer:
Crystallographic refinement using SHELXL ( ) may encounter:
- Disorder in the trifluoromethyl group : Address via PART instructions and isotropic refinement.
- Twinned data : Use HKLF5 format in SHELXL for twin-law correction.
- High thermal motion : Apply restraints (e.g., DFIX, SIMU) to stabilize refinement. Validate with R1/wR2 convergence (<0.07/0.15) .
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
- Dose-response validation : Ensure consistent IC50 measurements using orthogonal assays (e.g., enzymatic vs. cell-based).
- Solubility checks : Use DLS or nephelometry to confirm compound solubility in assay buffers.
- Metabolic stability : Compare results from liver microsome assays (e.g., human vs. murine) to identify species-specific degradation .
Basic: What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for benzamide retention).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals.
- HPLC : Employ reverse-phase C18 columns (Chromolith®) with acetonitrile/water mobile phases for >95% purity .
Advanced: What is the role of the trifluoromethyl group in target binding?
Methodological Answer:
The CF₃ group enhances:
- Lipophilicity : Measured via logP (e.g., +0.5–1.0 increase vs. non-fluorinated analogs).
- Electron-withdrawing effects : Stabilizes π-π stacking in enzyme active sites (e.g., DDR1 kinase inhibition, ).
Validate via SAR studies : Synthesize analogs with Cl/CH3 substitutions and compare Ki values .
Basic: Which analytical methods ensure compound purity for in vitro studies?
Methodological Answer:
- HPLC-UV/MS : Use Chromolith® columns ( ) with UV detection at λ=254 nm.
- Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values.
- TGA/DSC : Verify thermal stability (decomposition >200°C) and absence of solvates .
Advanced: How to design computational models for binding mode prediction?
Methodological Answer:
- Docking : Use AutoDock Vina with DFT-optimized ligand geometries (B3LYP/6-31G*).
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability.
- Free-energy perturbation : Calculate ΔΔG for CF3 group contributions using Schrödinger’s FEP+ .
Advanced: How to structure SAR studies for optimizing potency?
Methodological Answer:
- Core modifications : Vary substituents on the indazole (e.g., CH3 vs. Cl) and benzamide (e.g., ortho/meta substitution).
- Bioisosteric replacement : Substitute furoindazole with pyrrolo[2,3-d]pyrimidine.
- Assay cascades : Prioritize compounds with <100 nM IC50 in enzymatic assays and >50% cell permeability (Caco-2) .
Basic: How to assess compound stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
